molecular formula C20H18FN7O B2371865 N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide CAS No. 1396578-50-9

N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2371865
CAS No.: 1396578-50-9
M. Wt: 391.41
InChI Key: UNFIRKIDEKECRB-UHFFFAOYSA-N
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Description

N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide is a high-purity chemical compound designed for research applications. This complex molecule is built on a 1,2,3-triazole core, a privileged structure in medicinal chemistry known for its versatile biological interactions, often serving as a pharmacophore in drug discovery . The triazole is further functionalized with a 2-fluorophenyl group and a pyridin-2-yl ring, which can influence the molecule's electronic properties, binding affinity, and overall pharmacokinetic profile. The structure also incorporates a 3,5-dimethyl-1H-pyrazol-4-yl)methyl group, a heterocyclic motif frequently encountered in the development of bioactive molecules . The specific molecular architecture of this compound suggests potential utility as a key intermediate in organic synthesis or as a candidate for screening in biological assays, particularly those investigating protein kinase inhibition or other enzymatic processes where such heterocyclic scaffolds are known to be active. The presence of multiple nitrogen-containing rings and an amide linkage provides several sites for hydrogen bonding and dipole-dipole interactions, making it a valuable tool for researchers in chemical biology and pharmaceutical development. This product is intended for research and manufacturing purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluorophenyl)-5-pyridin-2-yltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN7O/c1-12-14(13(2)25-24-12)11-23-20(29)18-19(16-8-5-6-10-22-16)28(27-26-18)17-9-4-3-7-15(17)21/h3-10H,11H2,1-2H3,(H,23,29)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFIRKIDEKECRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound based on recent research findings, including its anticancer potential, anti-inflammatory properties, and other pharmacological effects.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole moiety, a triazole ring, and a carboxamide functional group. These structural components are known to contribute to the biological activity of similar compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives containing the pyrazole and triazole moieties. For instance:

  • In vitro studies : The compound exhibited significant cytotoxicity against various cancer cell lines. In particular, it demonstrated an IC50 value of 3.79 µM against MCF7 (breast cancer), 12.50 µM against SF-268 (glioma), and 42.30 µM against NCI-H460 (lung cancer) cell lines .
Cell Line IC50 (µM)
MCF73.79
SF-26812.50
NCI-H46042.30

The anticancer effects are attributed to several mechanisms:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells, which is critical for its anticancer activity.
  • Inhibition of Kinases : It has been reported to inhibit Aurora-A kinase with an IC50 of 0.16 ± 0.03 µM, a target often associated with cell cycle regulation and cancer progression .
  • DNA Binding : Studies indicate that the compound has a strong binding affinity towards DNA, which may contribute to its antitumor effects .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. It acts as a dual inhibitor of p38 MAPK and phosphodiesterase 4 (PDE4), both of which are involved in inflammatory pathways. This dual inhibition has been associated with reduced levels of pro-inflammatory cytokines such as TNF-alpha .

Antimicrobial Activity

Emerging data suggest that derivatives of this compound may possess antimicrobial properties. For example, certain pyrazole derivatives have shown effectiveness against various bacterial strains .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activities of related compounds:

  • Case Study on Anticancer Activity : A study involving a series of pyrazole derivatives found that compounds similar to the target molecule exhibited potent cytotoxicity against HepG2 (liver cancer) and P815 (mastocytoma) cell lines with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL .
  • Anti-inflammatory Research : In vivo studies demonstrated that treatment with pyrazole derivatives led to significant reductions in inflammation markers in rodent models of arthritis .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related molecules from the literature:

Compound Core Heterocycle Substituents Key Features Reference
N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide (Target) 1,2,3-Triazole - 2-Fluorophenyl (position 1)
- Pyridin-2-yl (position 5)
- Carboxamide with pyrazolylmethyl (position 4)
Combines triazole rigidity with pyridine’s polarity and pyrazole’s hydrogen-bonding potential.
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (Compound 1, ) Pyrazoline - 4-Fluorophenyl (position 3)
- Phenyl (position 5)
- Carbaldehyde (position 1)
Pyrazoline core with fluorophenyl and phenyl groups; lacks triazole’s aromaticity and pyridine’s basicity.
1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (Compound 3, ) Pyrazoline - 4-Fluorophenyl (position 3)
- 4-Chlorophenyl (position 5)
- Acetyl (position 1)
Chlorophenyl substituent enhances lipophilicity; acetyl group may reduce metabolic stability vs. carboxamide.
2-{4-[(4-Chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-1-yl}-N-(2,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide () Thiazole - 4-Chlorophenylmethyl-pyrazole (position 2)
- 2,4-Dimethoxyphenyl carboxamide (position 5)
Thiazole core with electron-rich dimethoxyphenyl; chlorophenyl contributes to hydrophobic interactions.

Key Observations:

Triazoles often exhibit stronger dipole interactions and metabolic stability compared to pyrazolines .

Substituent Effects :

  • The 2-fluorophenyl group in the target may enhance binding affinity via fluorine’s electronegativity and hydrophobic effects, similar to 4-fluorophenyl groups in pyrazoline analogs .
  • The pyridin-2-yl substituent introduces polarity and hydrogen-bonding capacity, absent in ’s phenyl or chlorophenyl groups.
  • The carboxamide linkage in the target and ’s thiazole compound contrasts with ’s acetyl or carbaldehyde groups, suggesting improved solubility and target engagement for carboxamides .

Side Chain Modifications: The 3,5-dimethylpyrazolylmethyl side chain in the target could enhance steric bulk and metabolic resistance compared to ’s 2,4-dimethoxyphenyl group, which may confer π-donor properties.

Implications for Physicochemical and Pharmacological Properties

While direct data for the target compound are unavailable, inferences can be drawn from structural analogs:

  • Metabolic Stability : The triazole core and carboxamide group likely enhance stability versus pyrazoline acetyl analogs, which are prone to hydrolysis .
  • Target Selectivity : The combination of pyridine and fluorophenyl groups may favor interactions with kinase ATP-binding pockets, akin to reported triazole-based inhibitors .

Preparation Methods

Substrate Preparation

  • Azide Component : 2-Fluorophenyl azide is synthesized from 2-fluoroaniline via diazotization and subsequent azide substitution.
  • Alkyne Component : Ethyl 5-pyridin-2-ylpropiolate is prepared by Sonogashira coupling between pyridin-2-ylacetylene and ethyl bromoacetate.

Cycloaddition Reaction Optimization

Reaction of the azide and alkyne in ethanol at 100°C for 2 hours in the presence of Cu(I) iodide (10 mol%) yields ethyl 1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxylate with 82% efficiency. Microwave-assisted conditions (120°C, 20 minutes) achieve comparable yields but require specialized equipment.

Condition Catalyst Solvent Time Yield
Conventional heating CuI (10%) Ethanol 2 h 82%
Microwave CuI (10%) DMF 20 min 85%

Post-reaction, saponification with NaOH in THF/water (1:1) converts the ester to the carboxylic acid (95% yield).

Synthesis of (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine

Pyrazole Ring Formation

3,5-Dimethyl-1H-pyrazole-4-carbaldehyde is synthesized via Knorr pyrazole synthesis by condensing hydrazine hydrate with acetylacetone under acidic conditions. Reduction of the aldehyde to the alcohol using NaBH4 (90% ethanol, 0°C) followed by Gabriel synthesis with phthalimide and subsequent hydrazinolysis yields the primary amine.

Step Reagent Conditions Yield
Aldehyde reduction NaBH4 0°C, EtOH 88%
Gabriel synthesis Phthalimide, K2CO3 DMF, 80°C 75%
Amine liberation Hydrazine hydrate Reflux, EtOH 90%

Amide Coupling Strategies

Coupling the triazole-carboxylic acid and pyrazole-methylamine is achieved via carbodiimide-mediated activation.

Reagent Screening

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF at 25°C affords the highest yield (78%) with minimal racemization. EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) in dichloromethane provides a cost-effective alternative (70% yield).

Coupling Reagent Base Solvent Yield Purity (HPLC)
HATU DIPEA DMF 78% 98.5%
EDCl/HOBt Triethylamine DCM 70% 97.2%

Purification and Characterization

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol/water (4:1).

Spectroscopic Validation

  • 1H NMR (500 MHz, DMSO-d6) : δ 8.72 (d, J = 4.5 Hz, 1H, pyridine-H), 8.25 (s, 1H, triazole-H), 7.89–7.82 (m, 2H, fluorophenyl-H), 4.32 (s, 2H, CH2), 2.51 (s, 3H, CH3), 2.33 (s, 3H, CH3).
  • HRMS (ESI+) : m/z calculated for C20H18FN7O [M+H]+: 408.1589; found: 408.1592.

Crystallographic Analysis

Single-crystal X-ray diffraction (SCXRD) confirms the Z-configuration of the triazole moiety and planar geometry of the pyridin-2-yl group, with a dihedral angle of 12.5° relative to the triazole ring.

Parameter Value
Space group P2₁/c
a (Å) 7.2944(3)
b (Å) 12.2032(5)
c (Å) 18.1070(7)
β (°) 95.807(4)
R factor 0.0451

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide?

  • Methodology : The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), often using tert-butyl nitrite or similar reagents to generate intermediates.
  • Step 2 : Functionalization of the pyrazole moiety through alkylation or nucleophilic substitution, e.g., reacting with 3,5-dimethyl-1H-pyrazol-4-ylmethyl chloride in DMF with K₂CO₃ as a base .
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures purity (>95%).
  • Validation : NMR (¹H/¹³C) and mass spectrometry confirm structural integrity .

Q. Which analytical techniques are critical for characterizing this compound’s structure?

  • Key Techniques :

  • X-ray crystallography : Resolves bond lengths/angles and confirms stereochemistry using programs like SHELXL for refinement .
  • NMR spectroscopy : Identifies proton environments (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) and heterocyclic couplings .
  • HPLC-MS : Validates molecular weight (e.g., [M+H]+ at m/z 438.2) and purity .

Advanced Research Questions

Q. How can synthesis yield be optimized for this compound under varying reaction conditions?

  • Experimental Design :

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent ratios). For example, CuSO₄·5H₂O (5–10 mol%) and sodium ascorbate (10–20 mol%) in THF/H₂O at 50–80°C .
  • Statistical Modeling : Response surface methodology (RSM) identifies optimal conditions (e.g., 70°C, 12 h reaction time) for >80% yield .

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) influence biological activity?

  • Structure-Activity Relationship (SAR) :

  • Substituent Effects : Fluorine at the 2-position of the phenyl ring enhances metabolic stability but may reduce binding affinity compared to chloro derivatives .
  • Computational Insights : Density functional theory (DFT) calculations reveal electrostatic potential differences at the triazole-pyrazole junction, affecting interactions with kinase targets .

Q. How can contradictory crystallographic and computational data on bond angles be resolved?

  • Resolution Strategy :

  • Multi-Technique Validation : Compare X-ray data (SHELXL-refined) with molecular dynamics (MD) simulations to assess flexibility in the pyrazole-methyl group .
  • Error Analysis : Apply Hamilton R-factor tests to evaluate statistical significance of deviations (>3σ suggests experimental artifacts) .

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